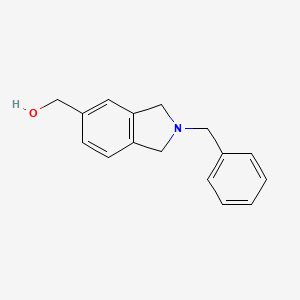

![molecular formula C13H12FNO B1319459 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine CAS No. 867287-99-8](/img/structure/B1319459.png)

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine

Descripción general

Descripción

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

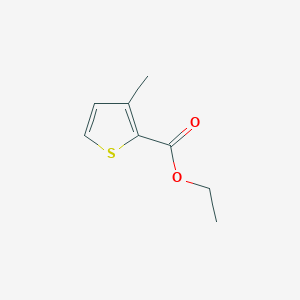

While specific synthesis methods for “3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine” were not found, related compounds such as pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in their synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H .Aplicaciones Científicas De Investigación

Fluorine-Sacrificial Cyclizations

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine has been studied in the context of fluorine-sacrificial cyclizations, which are significant for the synthesis of fluorinated compounds. For example, Volle and Schlosser (2000) explored methods to afford methyl 1-(hetero)aryl-5-fluoropyrazole-4-carboxylates, demonstrating the utility of such cyclizations in producing fluorinated compounds (Volle & Schlosser, 2000).

Stable Fluorophore Synthesis

Hirano et al. (2004) reported on a novel fluorophore, 6-methoxy-4-quinolone, which is relevant to biomedical analysis. The research demonstrates the application of fluorinated compounds in the synthesis of stable fluorophores with strong fluorescence in various pH ranges, highlighting their potential in biological and chemical analysis (Hirano et al., 2004).

Covalent Linkage to Carbon Nanotubes

In the field of nanomaterials, Monteiro et al. (2015) explored the immobilization of chiral 1,1'-bis-2-naphthol (BINOL) derivatives onto carbon nanotubes. This research involving fluorinated compounds highlights the potential of this compound in the development of hybrid materials with specific chemical and electronic properties (Monteiro et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) utilized fluorinated acrylic building blocks, similar in structure to this compound, for synthesizing various fluorinated heterocyclic compounds. Their work underscores the versatility of these fluorinated compounds in organic synthesis, particularly in creating diverse heterocyclic structures (Shi, Wang, & Schlosser, 1996).

Enantioselective Fluorescent Detectors

Shaferov et al. (2020) conducted research on the synthesis of optically active 3,3’-disubstituted biphenyl derivatives using palladium-catalyzed amination. These derivatives, related to this compound, were evaluated for their potential as enantioselective fluorescent detectors for amino alcohols and metal cations. This study illustrates the potential application of such fluorinated compounds in analytical chemistry, particularly in chiral discrimination and metal ion detection (Shaferov et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .

Mode of Action

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine interacts with DHODH, inhibiting its function

Biochemical Pathways

The inhibition of DHODH affects the pyrimidine biosynthesis pathway . This can have downstream effects on various cellular processes that rely on pyrimidines, including DNA replication and repair, and RNA transcription .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . It is also known to inhibit several cytochrome P450 enzymes, which could affect its metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in dry conditions at 2-8°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other drugs or substances that interact with the same targets or pathways, or that affect its ADME properties.

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydroorotate dehydrogenase (quinone), mitochondrial . The interaction with this enzyme suggests that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence the mitochondrial electron transport chain and cellular respiration. Additionally, the compound’s interaction with various proteins and biomolecules can lead to alterations in their structure and function, potentially affecting cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, may result in the inhibition of this enzyme, thereby affecting the mitochondrial electron transport chain . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, suggests its involvement in the mitochondrial electron transport chain and cellular respiration . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is crucial for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects on cellular processes.

Propiedades

IUPAC Name |

2-fluoro-4-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDXXLMDZOTSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602483 | |

| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867287-99-8 | |

| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

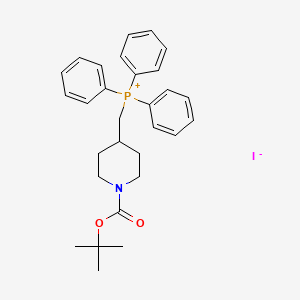

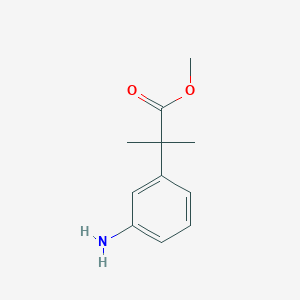

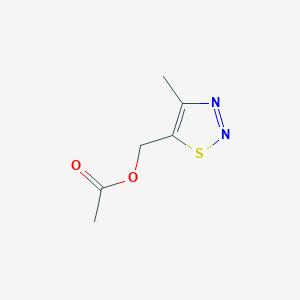

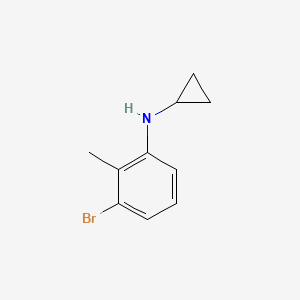

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)